molecular formula C11H10N2O3 B11809885 2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid

2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B11809885
M. Wt: 218.21 g/mol
InChI Key: SOBWWFWZMYLNIK-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid is an oxazole derivative characterized by a 2-aminophenyl substituent at position 2 and a methyl group at position 5 of the oxazole ring.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,12H2,1H3,(H,14,15)

InChI Key

SOBWWFWZMYLNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at 50°C . Another approach includes the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactors and the use of more efficient catalysts to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Various alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted oxazoles.

Scientific Research Applications

2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog 1: (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic Acid Methyl Ester

  • CAS No.: Not explicitly provided (referenced from J. Org. Chem., 1996) .
  • Structure: Differs by an aminoethyl group at position 2 (instead of 2-aminophenyl) and a methyl ester at the carboxylic acid.
  • Synthesis : Synthesized via flow oxidation of β-hydroxy amides, yielding high regioselectivity.
  • Key Data :
    • ¹H-NMR (CDCl₃): δ 5.02 (q, J = 6.2 Hz, 1H), 3.91 (s, 3H), 2.68 (s, 3H), 1.36 (d, J = 6.3 Hz, 3H) .

Structural Analog 2: 5-Methyl-2-phenyloxazole-4-carboxylic Acid

  • CAS No.: 18735-74-5 .
  • Structure: Phenyl group at position 2 (vs. 2-aminophenyl).
  • Similarity Score : 0.75 (structural similarity based on scaffold and substituents) .

Structural Analog 3: 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic Acid

  • CAS No.: Not explicitly provided (referenced from ).
  • Structure : 4-Chlorophenyl group at position 2 (electron-withdrawing substituent).
  • Comparison: The chloro substituent increases lipophilicity and electron-deficient character compared to the electron-rich 2-aminophenyl group, affecting acidity (pKa) and metal coordination behavior.

Structural Analog 4: 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic Acid

  • CAS No.: 1551841-28-1 .
  • Structure: Thiazole core (sulfur at position 1) with a methoxyphenylamino group.
  • Comparison: The thiazole ring enhances stability against oxidation compared to oxazole. The methoxy group introduces steric hindrance and alters electronic properties vs. the amino group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Core Structure Position 2 Substituent Carboxylic Acid Group Key Properties (NMR, Similarity)
Target Compound - Oxazole 2-Aminophenyl Yes Not provided in evidence
(S)-2-(1-Aminoethyl)-5-methyloxazole-4-ester - Oxazole 1-Aminoethyl Methyl ester ¹H-NMR: δ 5.02 (q), 3.91 (s)
5-Methyl-2-phenyloxazole-4-carboxylic acid 18735-74-5 Oxazole Phenyl Yes Similarity: 0.75
2-(4-Chlorophenyl)-5-methyloxazole-4-acid - Oxazole 4-Chlorophenyl Yes Higher lipophilicity
2-(2-Methoxyphenylamino)-5-methylthiazole-4-acid 1551841-28-1 Thiazole 2-Methoxyphenylamino Yes Enhanced stability

Key Research Findings

Synthetic Routes: Oxazole derivatives are commonly synthesized via cyclization or oxidation methods. The target compound’s 2-aminophenyl group may require protective strategies during synthesis to prevent undesired side reactions .

Substituent Effects :

  • Electron-donating groups (e.g., -NH₂) increase the oxazole ring’s electron density, enhancing coordination with metal ions (e.g., Cu²⁺, Zn²⁺) .
  • Chloro and methoxy groups alter solubility and bioavailability .

Spectroscopic Signatures : Distinct ¹H-NMR shifts for methyl ester derivatives (δ 3.91 ppm for OCH₃) vs. free carboxylic acids (broad δ ~12 ppm for -COOH) .

Biological Activity

2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Synthesis

The molecular structure of this compound features an isoxazole ring, an amino group, and a carboxylic acid functional group. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.

Antiproliferative Effects

Research indicates that derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibit significant antiproliferative activity against various cancer cell lines. A study found that certain derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting a potential mechanism for cancer treatment through immune modulation .

Immunosuppressive Properties

The compound has been shown to possess immunosuppressive effects, which can be beneficial in treating autoimmune diseases. For instance, derivatives with specific substitutions on the isoxazole ring demonstrated varying degrees of immunosuppression, outperforming traditional immunosuppressants like cyclosporine A in some assays . This suggests that modifications to the isoxazole structure can significantly influence biological activity.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : Studies on related compounds have shown that they can trigger apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors such as caspases and Fas .
  • Inhibition of Cytokine Production : The compound has been reported to inhibit TNF-α production in human whole blood cultures, indicating its potential role in modulating inflammatory responses .

Study 1: Anticancer Activity

In a controlled study involving various cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The results demonstrated a dose-dependent response, with certain compounds exhibiting IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as anticancer agents .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of these compounds in mouse models. The findings showed that specific derivatives could significantly reduce lymphocyte proliferation while enhancing other aspects of the immune response, suggesting a dual role in immune modulation .

Data Tables

CompoundBiological ActivityIC50 (µM)Mechanism
MM3Antiproliferative10Apoptosis induction
MM5Immunosuppressive15Cytokine inhibition
MM2Anti-inflammatory20Immune modulation

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